molecular formula C20H20N2OS B2737191 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-92-7

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2737191
CAS No.: 896608-92-7
M. Wt: 336.45
InChI Key: GROBWDPAOTUGNO-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-92-7) is a synthetic small molecule featuring a benzamide core linked to a 4-methylphenyl-substituted thiazole ring. This specific molecular architecture places it within a class of N-(thiazol-2-yl)benzamide analogs that are of significant interest in medicinal chemistry and neuroscience research. Compounds with this scaffold have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . By acting as a state-dependent channel blocker that targets the transmembrane and/or intracellular domains, this class of compounds provides a crucial pharmacological tool for probing the poorly understood physiological functions of ZAC, which is activated by both zinc and protons . The thiazole ring is a privileged structure in drug discovery, contributing to the biological activity of numerous therapeutic agents due to its favorable physicochemical properties . Furthermore, research into structurally related thiazole-bearing molecules suggests potential applications in the investigation of anticonvulsant therapies, as thiazole derivatives are a known platform for developing agents with central nervous system (CNS) activity . This product is supplied for non-human research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate prudence and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-7-9-16(10-8-14)20-22-17(13-24-20)11-12-21-19(23)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROBWDPAOTUGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thioamide in the presence of a base such as potassium carbonate. This reaction forms 2-(4-methylphenyl)-1,3-thiazole.

  • Alkylation: : The thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl group.

  • Amidation: : The final step involves the reaction of the alkylated thiazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H25N3O2S
  • Molecular Weight : 407.5 g/mol
  • Chemical Structure : The compound features a thiazole ring, which is known for its role in various bioactive molecules. Its structure contributes to its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to thiazole derivatives, including 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide. These studies often focus on:

  • Bacterial Strains : Testing against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Evaluating efficacy against fungi like Aspergillus niger and Apergillus oryzae.

In vitro assays have shown promising results, indicating that modifications in the thiazole structure can enhance antimicrobial activity .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has revealed their ability to inhibit cancer cell proliferation. For instance:

  • Compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.
  • Studies indicate that these compounds may act through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyFocusFindings
Prajapati & Modi (2011)Synthesis of thiazole derivativesIdentified antibacterial activity against E. coli and S. aureus; antifungal activity noted .
Anticancer StudiesEvaluation against colorectal carcinomaSeveral thiazole derivatives showed significant cytotoxicity with IC50 values lower than standard chemotherapy agents .
General Biological ActivityBroad spectrum evaluationThiazole derivatives exhibited notable activities across various microbial strains .

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzamide derivatives with heterocyclic substituents. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP H-Bond Donors/Acceptors Key References
2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (Target) Benzamide + Thiazole 4-Methylphenyl, ethyl spacer 336.45 4.88 1 / 3
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzamide + Dihydrothiazole 2-Methoxyphenyl, phenyl 394.49 ~5.2 1 / 4
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones Triazole + Sulfonyl Halogens (F, Cl, Br), sulfonyl groups 420–480 3.5–5.5 1–2 / 5–6
N-[2-(pyridin-2-yl)ethyl]carbamothioyl-2-methylbenzamide Benzamide + Pyridyl Pyridyl-ethyl spacer, thiourea 315.40 ~3.8 2 / 4

Key Observations:

  • Lipophilicity (logP): The target compound (logP 4.88) is more lipophilic than pyridyl derivatives (e.g., , logP ~3.8) but less so than dihydrothiazoles (e.g., , logP ~5.2). Halogenated triazoles exhibit variable logP (3.5–5.5), influenced by electron-withdrawing groups like sulfonyl.
  • Hydrogen Bonding: Triazole derivatives have higher acceptor counts (5–6) due to sulfonyl and triazole groups, enhancing solubility and target interactions. The target’s 3 acceptors limit polarity compared to these analogues.

Crystallographic and Spectroscopic Analysis

  • Target Compound: Likely analyzed via IR (C=O at ~1660 cm⁻¹, absence of S-H bands ) and NMR (aromatic protons at δ 7.0–8.0 ppm ).
  • Dihydrothiazoles : X-ray data confirm planar benzamide and twisted dihydrothiazole rings, with bond lengths (C–S: 1.74 Å) consistent with thiazole derivatives.

Biological Activity

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes a thiazole ring, which is known for contributing to various pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline. Its molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of approximately 353.44 g/mol. The compound features a thiazole moiety, which is often associated with enhanced biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group in the structure may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various therapeutic effects. The thiazole ring itself has been shown to play a critical role in cytotoxic activity against cancer cell lines.

Biological Activity

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor properties .
  • Antimicrobial Activity : Compounds containing thiazole rings have been evaluated for their antibacterial and antifungal properties. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation significantly in various cancer models, with some exhibiting better potency than established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of thiazole derivatives. The study found that compounds structurally related to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50 (µg/mL)Reference
AntitumorThiazole Derivative A1.61 ± 1.92
AntimicrobialThiazole Derivative B0.5 - 10
CytotoxicityThiazole Derivative C< 5

Q & A

Q. What are the established synthetic routes for 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-methylphenacyl bromide) under reflux in ethanol or methanol .
  • Amide bond formation : Coupling of the thiazole intermediate with 2-methylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane or DMF .
  • Key conditions : Reaction temperatures (60–100°C), inert atmospheres (N₂/Ar) to prevent oxidation, and TLC monitoring (silica gel, ethyl acetate/hexane eluent) .

Example Table: Common Reaction Conditions

StepReagents/ConditionsSolventMonitoring MethodYield Range
Thiazole formationThiourea, 4-methylphenacyl bromide, 80°CEthanolTLC (Rf = 0.5)70–85%
Amidation2-Methylbenzoyl chloride, EDCI, RTDCMNMR (disappearance of -NH₂)60–75%

Q. How is the compound’s structure validated post-synthesis?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹), thiazole C=N stretch (~1550 cm⁻¹) .
    • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 65.2%, H: 5.1%) .
    • X-ray crystallography (if crystalline): Resolves bond lengths/angles (e.g., thiazole ring planarity) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction purification via column chromatography .
  • Catalytic systems : Use of Pd/C or CuI for Suzuki-Miyaura coupling in thiazole functionalization (yields >85%) .
  • Continuous flow synthesis : Reduces side reactions (e.g., dimerization) and improves scalability .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Assay standardization :
  • MIC (Minimum Inhibitory Concentration) : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and incubation times .

  • Cancer cell lines : Compare IC₅₀ values across multiple lines (e.g., MCF-7 vs. HepG2) to identify selectivity .

    • Structural analogs : Modify the benzamide or thiazole substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to study SAR .

    Example Table: Biological Activity Variations

    SubstituentAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)Source
    4-Methylphenyl12.5 (E. coli)8.2 (MCF-7)
    4-Fluorophenyl6.3 (E. coli)15.6 (MCF-7)

Q. What computational tools aid in predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger): Models interactions with tyrosinase or EGFR kinases, highlighting hydrogen bonds with thiazole N and benzamide carbonyl .
  • QSAR studies : Correlate logP values (2.8–3.5) with membrane permeability for CNS-targeted derivatives .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Synthetic challenges : Address low yields in amidation steps via microwave-assisted synthesis (20% improvement) .

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